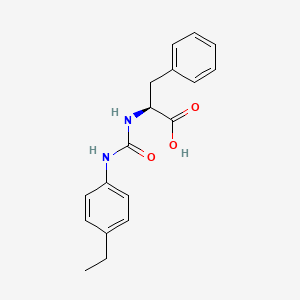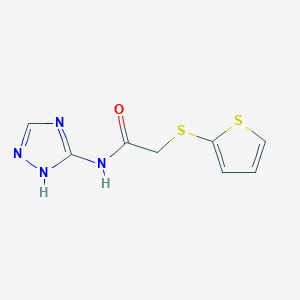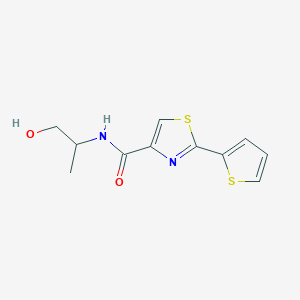![molecular formula C12H13NO3S B14909892 n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a dihydrobenzo[b]thiophene moiety attached to a carbonyl group, which is further linked to an N-methylglycine unit. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine typically involves the following steps:
Formation of 2,3-Dihydrobenzo[b]thiophene: This can be achieved through the hydrogenation of benzo[b]thiophene using a suitable catalyst such as Rhodium (Rh) under controlled conditions.
Carbonylation: The dihydrobenzo[b]thiophene is then subjected to carbonylation to introduce the carbonyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperature.
Substitution: Amines or alcohols, HATU, DIEA, dichloromethane (DCM) as solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel polymers and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: A precursor in the synthesis of the target compound.
Benzo[b]thiophene: Lacks the dihydro and carbonyl functionalities, making it less reactive in certain chemical reactions.
N-methylglycine: A simple amino acid derivative used in the coupling reaction.
Uniqueness
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dihydrobenzo[b]thiophene and N-methylglycine moieties allows for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H13NO3S |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
2-[2,3-dihydro-1-benzothiophene-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(6-11(14)15)12(16)9-7-17-10-5-3-2-4-8(9)10/h2-5,9H,6-7H2,1H3,(H,14,15) |
Clave InChI |
PNMYFDAIVDMTDT-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)C1CSC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)

![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)






![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)


